REACTION_CXSMILES
|
[P:1]([Cl:4])(Cl)Cl.[CH2:5]([NH:7][CH2:8][CH3:9])[CH3:6]>C(OCC)C>[Cl:4][P:1]([N:7]([CH2:8][CH3:9])[CH2:5][CH3:6])[N:7]([CH2:8][CH3:9])[CH2:5][CH3:6]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)NCC
|
Type
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CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a 300 ml three-necked flask equipped with a dropping funnel and a magnetic stirrer
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 5° C. or less in an ice bath
|
Type
|
CUSTOM
|
Details
|
While the resulting reaction mixture
|
Type
|
FILTRATION
|
Details
|
The resulting crystals were filtered off under pressure in a nitrogen gas atmosphere
|
Type
|
WASH
|
Details
|
After the crystals were washed with anhydrous diethyl ether three times, they
|
Type
|
DISTILLATION
|
Details
|
were purified by vacuum-distillation (0.4 kPa, 77.8-78.2° C.)
|
Name
|
|
Type
|
product
|
Smiles
|
ClP(N(CC)CC)N(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.07 g | |
YIELD: PERCENTYIELD | 53% | |
YIELD: CALCULATEDPERCENTYIELD | 52.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |